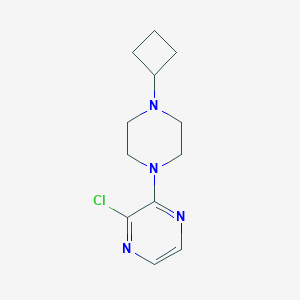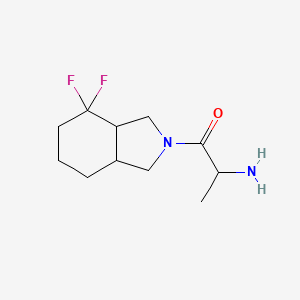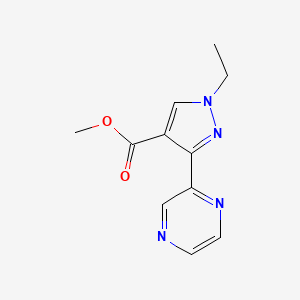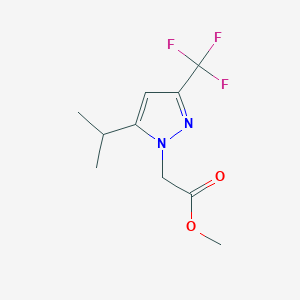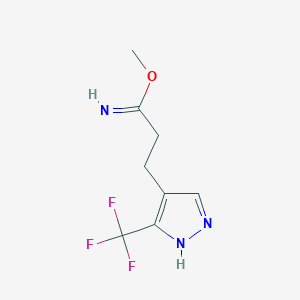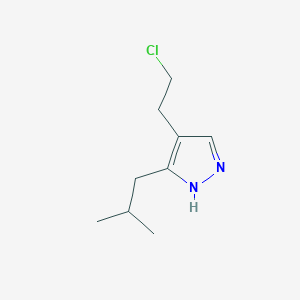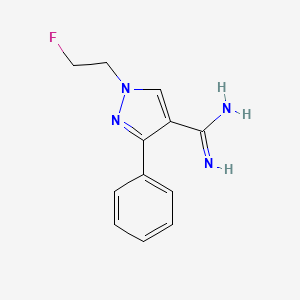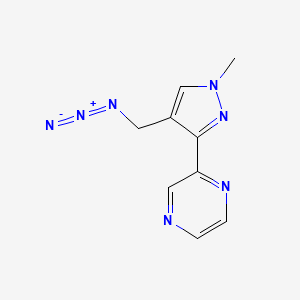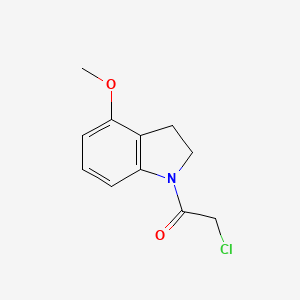
2-Chloro-1-(4-methoxyindolin-1-yl)ethan-1-one
説明
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of substituted 2-chloroquinoline-3-carbaldehydes have been synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes using glacial acetic acid as a catalyst .Molecular Structure Analysis
While specific structural analysis for 2-Chloro-1-(4-methoxyindolin-1-yl)ethan-1-one is not available, similar compounds have been analyzed . For example, the crystal structure of 2,2-dichloro-1-(4-chloro-1H-indol-1-yl)ethan-1-one has been reported .Safety and Hazards
作用機序
Target of Action
2-Chloro-1-(4-methoxyindolin-1-yl)ethan-1-one is a cysteine-reactive small-molecule fragment . It is used for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as difficult-to-target proteins .
Mode of Action
This compound acts as a scout fragment in fragment-based covalent ligand discovery . It interacts with its targets by forming a covalent bond with the cysteine residues of the target proteins . This interaction leads to changes in the protein’s function, potentially altering the biological processes in which these proteins are involved .
Biochemical Pathways
Given its role in chemoproteomic studies, it can be inferred that this compound may affect a wide range of biochemical pathways depending on the specific proteins it targets .
Pharmacokinetics
As a small-molecule fragment, it is likely to have good bioavailability and can be absorbed and distributed throughout the body to reach its target proteins .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific proteins it targets. By forming covalent bonds with these proteins, it can alter their function and potentially influence various biological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature and pH can affect the stability of the compound and its ability to form covalent bonds with its target proteins . .
生化学分析
Biochemical Properties
2-Chloro-1-(4-methoxyindolin-1-yl)ethan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a cysteine-reactive small-molecule fragment, which allows it to form covalent bonds with cysteine residues in proteins . This interaction can be utilized in chemoproteomic studies to identify and characterize target proteins, including those that are traditionally considered "undruggable" . The compound’s electrophilic nature makes it suitable for fragment-based covalent ligand discovery and the development of bifunctional tools such as electrophilic PROTAC molecules for targeted protein degradation .
Cellular Effects
This compound has been shown to influence various cellular processes. Its interaction with cysteine residues in proteins can lead to changes in cell signaling pathways, gene expression, and cellular metabolism . By forming covalent bonds with target proteins, the compound can modulate their activity, leading to downstream effects on cellular function. For example, the compound’s ability to degrade nuclear proteins by engaging specific E3 ligases has been demonstrated in chemoproteomic studies . These effects highlight the compound’s potential as a tool for studying cellular processes and developing targeted therapies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its electrophilic nature, which allows it to form covalent bonds with cysteine residues in target proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific protein and the nature of the covalent modification. The compound’s ability to engage E3 ligases and promote targeted protein degradation is a key aspect of its molecular mechanism . Additionally, the compound’s interaction with target proteins can result in changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by its chemical structure, and it may undergo degradation under certain conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including changes in gene expression and protein activity . These temporal effects are important considerations for researchers using the compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. Studies have shown that different dosages can result in varying degrees of enzyme inhibition or activation, as well as changes in cellular function . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the appropriate dosage for specific applications . Threshold effects have also been observed, indicating that there may be a minimum effective dose required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors . The compound’s ability to form covalent bonds with cysteine residues in proteins can influence metabolic flux and metabolite levels . Additionally, the compound’s interaction with specific enzymes can modulate their activity, further impacting metabolic pathways . These effects highlight the compound’s potential as a tool for studying metabolic processes and developing targeted therapies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . The compound’s ability to form covalent bonds with target proteins can affect its localization and accumulation within specific cellular compartments . Additionally, the compound’s interaction with transporters and binding proteins can influence its distribution within tissues, further impacting its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with target proteins . The compound’s ability to form covalent bonds with cysteine residues can direct it to specific cellular compartments, such as the nucleus or mitochondria . Additionally, post-translational modifications and targeting signals can influence the compound’s localization and activity within cells . These factors are important considerations for researchers studying the compound’s biochemical effects and developing targeted therapies.
特性
IUPAC Name |
2-chloro-1-(4-methoxy-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-15-10-4-2-3-9-8(10)5-6-13(9)11(14)7-12/h2-4H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGZWFWLTAFEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCN2C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



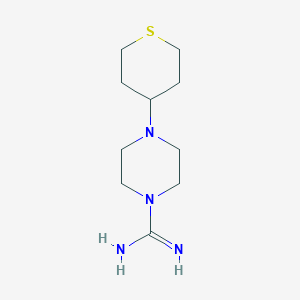

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1490954.png)
